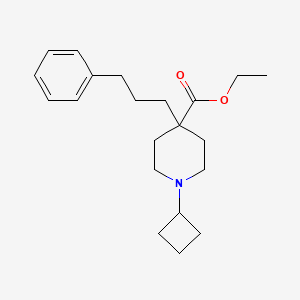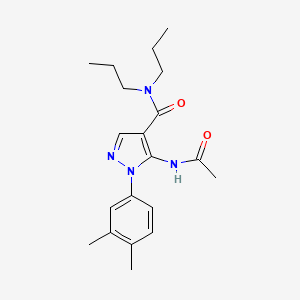![molecular formula C14H9N3 B4558301 11H-pyrazino[2,3-a]carbazole](/img/structure/B4558301.png)
11H-pyrazino[2,3-a]carbazole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives of “11H-pyrazino[2,3-a]carbazole” involves intricate organic synthesis routes. For instance, Lancelot et al. (1984) described the synthesis of pyrrolo[1', 2': 1, 2] pyrazino[6, 5-c] and [5, 6-b] carbazole derivatives starting from 3-amino-4-nitrocarbazole and 3-amino-2-nitrocarbazole, respectively, proposing a new route for these compounds. The synthesis involves the formation of the pyrrole ring using dimethoxytetrahydrofuran, followed by intramolecular cyclization to form the pyrazine ring after the reduction of the nitro group (Lancelot, Gazengel, Rault, Dung, & Robba, 1984).
Molecular Structure Analysis
The molecular structure of “11H-pyrazino[2,3-a]carbazole” derivatives showcases a non-planar configuration with distinct dihedral angles between the pyrazole ring and other structural components, indicating the complexity and versatility of the molecule's architecture. Gunaseelan et al. (2007) provided a structural analysis of a derivative, highlighting that the planar pyrazole ring forms dihedral angles with the pyrrole ring, the benzene ring, and the attached carboxylate group, showcasing the molecule's heterofused carbazole unit's non-planarity (Gunaseelan, Thiruvalluvar, Martin, & Prasad, 2007).
Chemical Reactions and Properties
“11H-pyrazino[2,3-a]carbazole” and its derivatives undergo various chemical reactions, forming a wide range of compounds with diverse properties. For example, Prabakaran and Prasad (2009) synthesized 3-substituted pyrano[2,3-a]carbazol-2(11H)-ones through reactions involving 1-hydroxy-carbazole-2-carbaldehyde with various reagents, demonstrating the compound's reactivity and potential for generating biologically active derivatives (Prabakaran & Prasad, 2009).
Applications De Recherche Scientifique
Antiproliferative and Antimicrobial Activities
A study focused on the synthesis of pyrano[3,2-c]carbazole derivatives, demonstrating pronounced antiproliferative activity against various cancer cell lines, including pancreatic, cervical, and breast cancer, as well as significant antimicrobial activity against gram-positive and gram-negative organisms. These compounds were synthesized via a domino Knoevenagel-hetero-Diels-Alder reaction, showcasing their potential in cancer treatment and infection control (Reddy et al., 2016).
OLED Applications
Another research area highlights the use of a pyrazino[2,3‐g]quinoxaline carbazole derivative in OLEDs. This derivative exhibits high molar extinction coefficients, low bandgap, and bright emission behavior, making it suitable for use as the emissive material in OLEDs. It has been employed in devices showing high external quantum efficiency (EQE) and power efficacy, indicating its utility in developing energy-efficient lighting and displays (Vishwakarma et al., 2022).
Antifungal Leads Targeting Succinate Dehydrogenase
The discovery of novel antifungal leads targeting succinate dehydrogenase (SDH) is crucial for agriculture. Pyrazole-4-formylhydrazine derivatives bearing a diphenyl ether moiety have shown excellent antifungal effects against various pathogens, providing a new avenue for the development of fungicides (Wang et al., 2020).
Photophysical and Physicochemical Properties
A study on the photophysical and physicochemical properties of a carbazole containing pyrazoline-benzothiazole has demonstrated its utility as a fluorescent chemosensor for detecting metal ions such as Cu2+, Fe3+, and Fe2+. This research presents opportunities for the development of novel sensors and imaging agents for environmental monitoring and biomedical applications (Asiri et al., 2019).
Propriétés
IUPAC Name |
11H-pyrazino[2,3-a]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3/c1-2-4-11-9(3-1)10-5-6-12-14(13(10)17-11)16-8-7-15-12/h1-8,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZFLMNSYSRWSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=NC=CN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzyl]-2-furamide](/img/structure/B4558242.png)
![2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-N-phenylhydrazinecarboxamide](/img/structure/B4558245.png)
![3-(4-chlorophenyl)-2-[(2-iodobenzoyl)amino]acrylic acid](/img/structure/B4558246.png)

![4-[(4-nitrophenyl)thio]benzyl 4-anilino-4-oxobutanoate](/img/structure/B4558250.png)
![8,9-dimethyl-2-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4558253.png)

![N-(4-anilinophenyl)-N'-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B4558278.png)
![2-[(2,4-difluorophenoxy)acetyl]-N-(2,5-dimethoxyphenyl)hydrazinecarboxamide](/img/structure/B4558286.png)

![2-[3-oxo-1-[2-oxo-2-(2-thienyl)ethyl]-3-(2-thienyl)propyl]benzoic acid](/img/structure/B4558308.png)
![1-[(4-bromobenzyl)sulfonyl]-4-phenylpiperazine](/img/structure/B4558309.png)